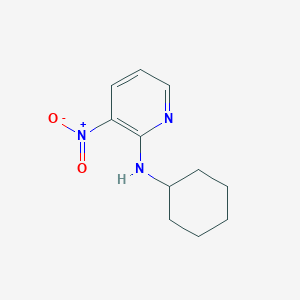

N-cyclohexyl-3-nitropyridin-2-amine

Overview

Description

“N-cyclohexyl-3-nitropyridin-2-amine” is a chemical compound that is used in scientific research and development . It is also known as "2-Cyclohexylamino-5-methyl-3-nitropyridine" .

Synthesis Analysis

The synthesis of nitropyridines, which are similar to “this compound”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine .Scientific Research Applications

NMR Studies and Structural Analysis

N-cyclohexyl-3-nitropyridin-2-amine has been studied for its structural properties using NMR spectroscopy. Nudelman and Cerdeira (1986) investigated the 1H and 13C NMR spectra of substituted nitropyridines and found that steric inhibition of resonance is observable with 2-N-cyclohexylamine-substituted nitropyridines. This study highlights the importance of NMR in understanding the conformation and electronic structure of nitropyridine derivatives (Nudelman & Cerdeira, 1986).

Synthesis of Imidazo[1,2-a]pyridin-3-amine Derivatives

Ghorbani-Vaghei and Amiri (2014) explored the synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This research demonstrates the potential of this compound as an intermediate in the synthesis of various organic compounds (Ghorbani-Vaghei & Amiri, 2014).

Applications in 1,3-Dipolar Cycloaddition Reactions

Holt and Fiksdahl (2007) studied the reactivity of nitropyridyl isocyanates, including 5-nitropyridin-2-yl isocyanate, in 1,3-dipolar cycloaddition reactions. This research is significant for understanding the chemical behavior of nitropyridine derivatives in complex organic reactions, which is useful for the synthesis of a wide range of organic compounds (Holt & Fiksdahl, 2007).

Formation of Aminals via Pummerer Rearrangement

Research by Rakhit, Georges, and Bagli (1979) revealed that the reaction of 2-amino-3-nitropyridine, closely related to this compound, with acid chlorides can unexpectedly yield aminals via Pummerer rearrangement. This finding provides insights into the complex reactions involving nitropyridine derivatives and their potential applications in organic synthesis (Rakhit et al., 1979).

Safety and Hazards

properties

IUPAC Name |

N-cyclohexyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUAMPCRIUHXSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

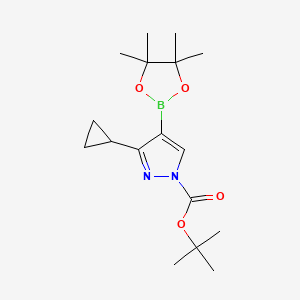

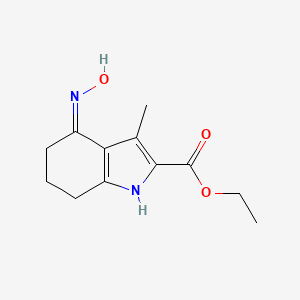

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)-2-pyrrolidinone](/img/structure/B2395135.png)

![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)

![N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2395139.png)

![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)

![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2395149.png)